molecular formula C10H8N2O3 B6165717 6-methoxy-1,5-naphthyridine-4-carboxylic acid CAS No. 1211522-19-8

6-methoxy-1,5-naphthyridine-4-carboxylic acid

Cat. No.: B6165717
CAS No.: 1211522-19-8
M. Wt: 204.2
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Description

6-Methoxy-1,5-naphthyridine-4-carboxylic acid (CAS 1211522-19-8) is a high-purity chemical compound serving as a privileged scaffold in medicinal chemistry and drug discovery. With the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol, this heterocyclic building block is of significant interest for constructing novel therapeutic agents . The 1,5-naphthyridine core is a diazanaphthalene derivative known for its rigid, planar structure, which provides a defined orientation for functional groups to interact with biological targets . This compound is extensively used in synthetic organic chemistry to access a diverse library of derivatives. Its carboxylic acid functional group allows for further derivatization, notably through amide bond formation or metal-catalyzed cross-coupling reactions, to explore structure-activity relationships . Researchers value the 1,5-naphthyridine scaffold for its versatility in developing potential pharmacological activities, including acting as an enzyme inhibitor, or possessing anticancer, antibacterial, and antiviral properties . The strategic incorporation of the methoxy group at the 6-position influences the molecule's electronic properties, which can be crucial for optimizing binding affinity and selectivity in lead compound development. Please note: This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

1211522-19-8

Molecular Formula

C10H8N2O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6 Methoxy 1,5 Naphthyridine 4 Carboxylic Acid and Analogues

Established Reaction Pathways for the Naphthyridine Skeleton

Classical condensation and cyclization reactions form the bedrock of naphthyridine synthesis. These methods typically involve the formation of one of the pyridine (B92270) rings from an existing pyridine or benzene (B151609) precursor through intramolecular cyclization.

The Gould-Jacobs reaction is a powerful method for constructing 4-hydroxyquinoline (B1666331) scaffolds, which is directly applicable to the synthesis of 4-hydroxy-1,5-naphthyridines (the tautomeric form of 4-oxo-1,4-dihydro-1,5-naphthyridines). wikipedia.org The reaction sequence begins with the condensation of a 3-aminopyridine (B143674) derivative with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com This is followed by a high-temperature thermal cyclization, typically in a high-boiling solvent like Dowtherm A, to form the second ring. mdpi.comthieme-connect.de The resulting ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is a key intermediate that can be hydrolyzed to the corresponding carboxylic acid. wikipedia.org

The general mechanism involves an initial nucleophilic substitution of the ethoxy group from the malonate by the aminopyridine, followed by a thermally induced 6-electron electrocyclization. wikipedia.org For instance, the reaction of 3-aminopyridine with diethyl ethoxymethylenemalonate yields ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate. thieme-connect.de To synthesize analogues like the target compound, a substituted aminopyridine is required. The synthesis of 6-ethoxy-4-oxo-1,4-dihydro- nih.govnih.govnaphthyridine-3-carboxylic acid benzylamide, a close analogue, has been reported on a multikilogram scale using this approach. mdpi.comresearchgate.net

Modifications to the classical high-temperature reflux conditions include the use of microwave irradiation, which can significantly shorten reaction times and improve yields by allowing for rapid heating to temperatures above the solvent's boiling point. ablelab.eu

Table 1: Examples of Gould-Jacobs Reaction for 1,5-Naphthyridine (B1222797) Synthesis

3-Aminopyridine Reactant Malonate Derivative Product Reference(s)
3-Aminopyridine Diethyl ethoxymethylenemalonate Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate thieme-connect.de
5-Ethoxy-3-aminopyridine Diethyl ethoxymethylenemalonate Ethyl 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate mdpi.com

The Skraup synthesis is a classic method for preparing quinolines that can be adapted for 1,5-naphthyridines. iipseries.org The reaction involves heating a 3-aminopyridine derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene (B124822) or arsenic pentoxide). nih.goviipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine. iipseries.org Subsequent acid-catalyzed cyclization, dehydration, and oxidation yield the aromatic 1,5-naphthyridine ring system. iipseries.org

This method can be used to prepare the parent 1,5-naphthyridine from 3-aminopyridine. iipseries.org For the synthesis of substituted analogues, appropriately substituted aminopyridines are used. For example, a modified Skraup synthesis has been employed to prepare a 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] nih.govnih.govnaphthyridin-10-one by heating 2,6-dichloro-3-nitrobenzoic acid with 6-methoxy-3-pyridinamine. mdpi.com Catalysts such as iodine have been shown to be effective in mixtures of dioxane and water, offering a cheaper and more environmentally friendly option. nih.gov

Table 2: Skraup Synthesis Approaches for Naphthyridines

Amine Reactant Carbonyl Source Key Reagents Product Reference(s)
3-Aminopyridine Glycerol H₂SO₄, Oxidizing Agent 1,5-Naphthyridine iipseries.org
6-Methoxy-3-pyridinamine 2,6-Dichloro-3-nitrobenzoic acid H₂SO₄ 9-Chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] nih.govnih.govnaphthyridin-10-one mdpi.com

The Friedländer synthesis involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. sphinxsai.comconnectjournals.com This acid- or base-catalyzed reaction is a straightforward and efficient method for constructing quinoline (B57606) and naphthyridine rings. sphinxsai.com To form a 1,5-naphthyridine, a 3-amino-4-formylpyridine (or a 3-amino-4-acylpyridine) would be reacted with an active methylene (B1212753) compound.

This approach is particularly common for synthesizing fused 1,5-naphthyridine systems. For instance, benzo[b] nih.govnih.govnaphthyridine can be prepared by reacting 3-aminopicolinaldehyde (B17692) with 2-methylcyclohexanone, followed by dehydrogenation. nih.govmdpi.com Recent advancements have focused on developing milder and more efficient catalytic systems. Propylphosphonic anhydride (B1165640) (T3P®) has been shown to promote the reaction under mild conditions, leading to excellent yields in short reaction times. researchgate.net Solvent-free methods using catalysts like ammonium (B1175870) sulphamate or cerium(III) chloride heptahydrate under grinding conditions have also been developed, offering an environmentally benign alternative. sphinxsai.comconnectjournals.com

Table 3: Friedländer Condensation for Naphthyridine Systems

Amino-aldehyde/ketone Active Methylene Compound Catalyst/Conditions Product Type Reference(s)
3-Aminopicolinaldehyde 2-Methylcyclohexanone tBuOK, then Pd/C Benzo[b] nih.govnih.govnaphthyridine nih.govmdpi.com
3-Aminoquinaldehyde 2-Acetylpyridine NaOH 2-(Pyridin-2-yl)benzo[b] nih.govnih.govnaphthyridine mdpi.com

The Povarov reaction, an example of an aza-Diels-Alder reaction, is a valuable tool for synthesizing tetrahydro-1,5-naphthyridine derivatives. nih.govmdpi.com This reaction is typically a three-component process involving an aromatic amine (such as 3-aminopyridine), an aldehyde, and an alkene (dienophile). nih.gov Alternatively, a pre-formed imine (from the amine and aldehyde) can react with the alkene in a [4+2] cycloaddition. nih.gov

The reaction, often catalyzed by a Lewis acid like boron trifluoride etherate, leads to the formation of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives, which can then be aromatized in a subsequent step to yield the fully aromatic 1,5-naphthyridine. nih.govnih.govmdpi.com This method allows for the controlled introduction of substituents at various positions of the newly formed ring. nih.gov Modern variations include mechanochemical approaches that can be performed in a ball mill, reducing the need for solvents. mdpi.com

Table 4: Povarov Reaction for Tetrahydro-1,5-Naphthyridine Synthesis

Amine Aldehyde Alkene Product (after aromatization) Reference(s)
3-Aminopyridines Various aldehydes Styrenes 4-Phenyl-1,5-naphthyridines nih.gov
3-Aminopyridines Unsaturated aldehydes (Intramolecular) Fused quinolino[4,3-b] nih.govnih.govnaphthyridines nih.gov

Novel Synthetic Strategies for 1,5-Naphthyridine Construction

Beyond classical cyclizations, modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions, have emerged as powerful strategies for assembling the 1,5-naphthyridine core or for its functionalization.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. mdpi.com In the context of 1,5-naphthyridine synthesis, it is most commonly employed to introduce aryl, heteroaryl, or alkyl substituents onto a pre-existing halogenated naphthyridine ring. nih.gov This strategy involves the palladium-catalyzed reaction of a halo-1,5-naphthyridine (e.g., bromo-, chloro-, or iodo-substituted) with an organoboron compound, such as a boronic acid or a boronic acid pinacol (B44631) ester. nih.govmdpi.comconnectjournals.com

This method offers high functional group tolerance and generally proceeds with high yields. connectjournals.com For example, 2-iodo-1,5-naphthyridine (B12962786) can be coupled with various aromatic and heteroaromatic boronic acids to produce a library of 2-substituted 1,5-naphthyridine derivatives. connectjournals.com The reaction typically uses a palladium catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄ and a base such as Cs₂CO₃. nih.gov

The Suzuki reaction can also be used to construct complex precursors that undergo subsequent cyclization. For instance, a Suzuki coupling between 2-chloro-3-fluoropyridine (B99640) and an ortho-cyanopyridylboronic ester was the first step in a two-step procedure to synthesize pyridonaphthyridinones. mdpi.com

Table 5: Suzuki Cross-Coupling for 1,5-Naphthyridine Functionalization

Halogenated 1,5-Naphthyridine Boronic Acid/Ester Catalyst/Base Product Reference(s)
2-Iodo-1,5-naphthyridine Aromatic/heteroaromatic boronic acids Palladium catalyst 2-Aryl/heteroaryl-1,5-naphthyridines connectjournals.com
3-Bromo-1,5-naphthyridine Arylboronic acid Palladium catalyst 3-Aryl-1,5-naphthyridines nih.gov
8-Bromo-2-methoxy nih.govnih.govnaphthyridine 2-Chlorophenylboronic acid Palladium catalyst 8-(2-Chlorophenyl)-2-methoxy nih.govnih.govnaphthyridine mdpi.com

Cascade Reaction Methodologies

While a direct one-pot cascade reaction for the synthesis of 6-methoxy-1,5-naphthyridine-4-carboxylic acid is not extensively reported, the principles of cascade reactions are relevant to the efficient construction of the naphthyridine scaffold. Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot. This approach offers significant advantages in terms of atom economy, reduced waste, and simplified purification processes.

For the synthesis of related quinoline and naphthyridine structures, cascade methodologies have been developed. For instance, a multicomponent reaction followed by a cyclization can be considered a type of cascade process. In the context of the Gould-Jacobs reaction, which is a key method for synthesizing the 1,5-naphthyridine core, the initial condensation of an aminopyridine with a malonic ester derivative is followed by a thermal cyclization. While traditionally performed in separate steps, under certain conditions, such as microwave irradiation, these steps can proceed in a more streamlined, cascade-like fashion, minimizing the isolation of intermediates. asianpubs.org

Green Chemistry Principles in Naphthyridine Synthesis

The application of green chemistry principles is increasingly important in the synthesis of pharmaceutical compounds to minimize environmental impact. In the context of 6-methoxy-1,5-naphthyridine-4-carboxylic acid synthesis, several green approaches can be implemented, particularly in the Gould-Jacobs reaction and related transformations.

Key green chemistry considerations include:

Solvent Selection: Traditional Gould-Jacobs reactions often employ high-boiling point solvents like Dowtherm A. Greener alternatives include the use of water, ionic liquids, or solvent-free conditions. organic-chemistry.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool for promoting the Gould-Jacobs reaction. asianpubs.org Microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating methods. researchgate.net

Atom Economy: Multicomponent reactions that lead to the naphthyridine scaffold are inherently more atom-economical as they incorporate a greater proportion of the starting materials into the final product.

Catalysis: The use of reusable solid acid catalysts or biocatalysts can be explored to replace traditional homogeneous catalysts, simplifying purification and reducing waste.

By integrating these principles, the synthesis of 6-methoxy-1,5-naphthyridine-4-carboxylic acid can be made more sustainable and environmentally friendly. rsc.orgnih.gov

Precursor Chemical Synthesis and Functionalization

The primary building block for the synthesis of 6-methoxy-1,5-naphthyridine-4-carboxylic acid is a suitably substituted pyridine derivative. The strategic introduction of the methoxy (B1213986) group onto the pyridine ring is a critical first step.

Synthesis of Key Pyridine Intermediates

The key precursor for the target molecule is 6-methoxy-3-aminopyridine . The synthesis of this intermediate typically starts from commercially available materials. A common route involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyridine ring with a methoxide (B1231860) source. For instance, starting from a dihalopyridine, selective methoxylation can be achieved, followed by the introduction of the amino group at the 3-position.

Starting MaterialReagentsProduct
2,5-Dichloropyridine1. Sodium methoxide 2. Ammonia6-methoxy-3-aminopyridine
5-Bromo-2-methoxypyridine1. Buchwald-Hartwig amination reagents6-methoxy-3-aminopyridine

Manipulation of Methoxy and Carboxylic Acid Functionalities

The synthesis of 6-methoxy-1,5-naphthyridine-4-carboxylic acid is typically achieved through the Gould-Jacobs reaction. This reaction involves the condensation of 6-methoxy-3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative. The initial condensation is followed by a thermal cyclization to form the 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid ethyl ester intermediate.

Subsequent hydrolysis of the ester group with a base, such as sodium hydroxide, yields the corresponding carboxylic acid, 6-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid . researchgate.net The final step to obtain the target molecule, 6-methoxy-1,5-naphthyridine-4-carboxylic acid, involves the aromatization of the dihydronaphthyridine ring. This can be achieved through various oxidation methods or by conversion of the 4-oxo group to a leaving group (e.g., a chloro group using POCl₃) followed by reductive dehalogenation.

Alternatively, decarboxylation of the 3-carboxylic acid group can occur under harsh thermal conditions, which needs to be considered and controlled during the synthesis. nih.gov

Regioselectivity and Stereochemical Control in Naphthyridine Synthesis

Regioselectivity is a critical aspect of the synthesis of 6-methoxy-1,5-naphthyridine-4-carboxylic acid, particularly during the cyclization step. The Gould-Jacobs reaction with 3-aminopyridines generally proceeds with high regioselectivity. The cyclization of the intermediate formed from 6-methoxy-3-aminopyridine and DEEM is directed to the C-4 position of the pyridine ring, leading to the formation of the desired 1,5-naphthyridine skeleton. The electron-donating nature of the methoxy group at the 6-position does not adversely affect this regiochemical outcome. The reaction is governed by the electrophilic character of the C-4 position of the pyridine ring and the nucleophilic nature of the nitrogen atom of the enamine intermediate. researchgate.net

Stereochemical control is not a primary concern in the synthesis of the final aromatic product, 6-methoxy-1,5-naphthyridine-4-carboxylic acid, as it is a planar molecule. However, if any of the synthetic intermediates are chiral, for example, during the synthesis of analogues with stereocenters in side chains, then stereoselective synthetic methods or chiral resolution techniques would be necessary.

Scale-Up Considerations for Research Compound Production

The transition from laboratory-scale synthesis to the production of larger quantities of a research compound like 6-methoxy-1,5-naphthyridine-4-carboxylic acid presents several challenges. For the Gould-Jacobs route, key scale-up considerations include: nih.gov

Thermal Cyclization: The high temperatures often required for the thermal cyclization step can be challenging to manage on a large scale. The use of specialized high-temperature reactors and careful control of heating and cooling profiles are necessary to ensure consistent product quality and avoid decomposition.

Solvent Handling: The use of high-boiling point solvents like Dowtherm A on a large scale requires specialized equipment for handling and recovery to ensure safety and minimize environmental impact. The development of alternative, greener solvent systems or solvent-free methods is highly desirable for scale-up. researchgate.net

Purification: The purification of the final compound and its intermediates can be more complex on a larger scale. Crystallization is often the preferred method for purification at scale, and the development of a robust crystallization process is crucial for obtaining the desired purity.

Safety: A thorough safety assessment of all reaction steps is essential before scaling up. This includes understanding the thermal stability of intermediates and products, as well as the potential for runaway reactions.

The successful scale-up of the synthesis of an analogue, 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid benzylamide, on a multikilogram scale has been reported, demonstrating the feasibility of producing such compounds in larger quantities. researchgate.net

Structural Modification and Derivative Design of 6 Methoxy 1,5 Naphthyridine 4 Carboxylic Acid

Strategies for Diversification at the Carboxylic Acid Moiety

The carboxylic acid group at the C-4 position is a prime target for chemical modification. Its conversion into various functional groups, such as amides and esters, can significantly alter the compound's physicochemical properties, including polarity, hydrogen bonding capability, and metabolic stability.

Amide Derivatives Synthesis and Evaluation

The conversion of the C-4 carboxylic acid to an amide is a common and effective strategy for generating structural diversity. The synthesis typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a peptide coupling agent, followed by reaction with a primary or secondary amine. This approach allows for the introduction of a vast array of substituents, enabling fine-tuning of the molecule's properties.

The evaluation of these amide derivatives has revealed potent biological activities across different therapeutic areas. For instance, various carboxamide derivatives of related naphthyridine cores have been synthesized and tested for their cytotoxic properties against cancer cell lines. nih.gov In some studies, N-[2-(dimethylamino)ethyl] carboxamides derived from benzo[b] nih.govmdpi.comnaphthyridine-4-carboxylic acids demonstrated potent cytotoxicity against murine leukemia and lung carcinoma cells, with some analogues showing IC50 values below 10 nM. nih.gov This highlights the critical role of the amide moiety in interacting with biological targets. The systematic synthesis of a library of amide derivatives allows for the exploration of structure-activity relationships (SAR), where the nature of the amine component is varied to optimize biological effect and selectivity. nih.gov

Table 1: Examples of Amide Derivative Modifications on Naphthyridine Scaffolds This table is representative of derivatization strategies and may not exclusively feature the 6-methoxy-1,5-naphthyridine-4-carboxylic acid core.

Amine ReagentResulting Amide MoietyPotential Biological Target/ActivityReference
2-(Dimethylamino)ethylamine-C(O)NH(CH₂)₂N(CH₃)₂Anticancer (Cytotoxicity) nih.gov
Various Anilines-C(O)NH-ArylAnti-tubercular rsc.orgjohnshopkins.edu
Piperazine Derivatives-C(O)N(CH₂CH₂)₂NRAnti-tubercular rsc.org
Benzylamine-C(O)NHCH₂PhGABA Partial Agonist nih.gov

Esterification and Hydrolysis Processes

Esterification of the C-4 carboxylic acid is another key derivatization strategy. This reaction is often employed to mask the polar carboxylic acid group, which can improve cell membrane permeability and oral bioavailability. The resulting esters can act as prodrugs, undergoing hydrolysis in vivo by metabolic enzymes (esterases) to release the active carboxylic acid parent drug.

The synthesis of esters can be achieved through various methods, including the classic Fischer esterification with an alcohol under acidic conditions or by using condensing agents. The reverse reaction, hydrolysis, can be performed in the laboratory using acidic or basic conditions to regenerate the carboxylic acid, which is crucial for both synthetic manipulations and studies on the active form of the compound. While specific examples for 6-methoxy-1,5-naphthyridine-4-carboxylic acid are not detailed in the provided sources, the principles of esterification are broadly applicable to carboxylic acids of this type.

Substituent Variation on the Naphthyridine Core

Modification of the bicyclic naphthyridine ring itself provides another avenue for structural diversification. Altering substituents on the core can influence the electronic properties of the ring system and provide new points of interaction with biological targets.

Modifications at the 6-Methoxy Position

The methoxy (B1213986) group at the C-6 position is a key feature of the parent compound. One common modification strategy involves O-demethylation to yield the corresponding 6-hydroxy derivative. This hydroxyl group can then serve as a handle for further functionalization, such as etherification with a variety of alkyl halides to produce a series of 6-alkoxy analogues (e.g., ethoxy, butoxy). nih.gov The synthesis of compounds like 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid benzylamide demonstrates that variation at this position is a viable synthetic strategy. nih.gov These modifications can impact the compound's metabolic stability and binding affinity.

Functionalization at Other Naphthyridine Ring Positions (e.g., C-7, C-8)

Introducing substituents at other positions on the naphthyridine ring, such as C-7 and C-8, can further expand the chemical space and modulate biological activity. Modern synthetic methods, including transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), are powerful tools for this purpose. mdpi.comacs.org For example, a halogenated naphthyridine precursor can be coupled with various boronic acids or amines to install aryl, heteroaryl, or amino groups at specific positions. mdpi.comacs.org

Directed ortho-metalation is another strategy that can be used to selectively functionalize positions adjacent to existing groups. For example, a deprotonation-iodolysis sequence can install an iodine atom, which can then be used in subsequent cross-coupling reactions. nih.gov Studies on related naphthyridine systems have shown that introducing substituents at the C-7 and C-8 positions is feasible and can be used to probe the steric and electronic requirements of the biological target. nih.govacs.org

Table 2: Synthetic Methods for Naphthyridine Core Functionalization

PositionSynthetic MethodType of Substituent IntroducedReference
C-7Suzuki Cross-CouplingAryl, Heteroaryl mdpi.com
C-8Deprotonation-Iodolysis-SubstitutionVarious functional groups nih.gov
C-7Buchwald-Hartwig AminationAmino groups acs.org
C-2 / C-8Skraup Synthesis PrecursorsMethyl, Hydroxy nih.gov

Rational Design of Naphthyridine Analogue Libraries

The development of effective therapeutic agents rarely relies on a single compound. Instead, it involves the synthesis and evaluation of a collection of related molecules, known as an analogue library. The rational design of such libraries is a strategic process that leverages SAR data and computational modeling to guide the selection of derivatives with a high probability of improved properties. rsc.orgresearchgate.net

For the 6-methoxy-1,5-naphthyridine-4-carboxylic acid scaffold, a rational design approach would involve the systematic application of the diversification strategies discussed above. A library could be designed to explore:

Amide Diversity: A wide range of amines (aliphatic, aromatic, cyclic, chiral) would be used to cap the C-4 carboxylic acid, probing how size, electronics, and hydrogen-bonding patterns of the amide substituent affect activity. rsc.org

Core Substituent Effects: Analogues with different alkoxy groups at C-6 would be synthesized to assess the impact on potency and metabolism.

Positional Isomerism: Small, electronically diverse substituents would be introduced at various accessible positions on the naphthyridine core (e.g., C-7, C-8) to map out sensitive and tolerant regions of the molecule for substitution. acs.org

This systematic approach, often involving techniques like parallel synthesis, allows for the efficient exploration of chemical space around the lead compound. nih.gov By combining different modifications (e.g., a specific C-4 amide with a specific C-6 ether), a matrix of compounds can be generated, leading to a deeper understanding of the SAR and the identification of optimized clinical candidates. nih.gov

Incorporation of Fused Ring Systems and Heterocycles

The strategic modification of the 6-methoxy-1,5-naphthyridine-4-carboxylic acid scaffold through the incorporation of additional ring systems is a key approach in medicinal chemistry to explore and optimize the compound's interaction with biological targets. This can be achieved either by building new rings onto the existing naphthyridine core (annulation) or by appending distinct heterocyclic moieties, often as bioisosteric replacements for the carboxylic acid group. These modifications can significantly alter the molecule's three-dimensional shape, electronic properties, and metabolic stability.

While the direct annulation of new rings onto the pre-formed 6-methoxy-1,5-naphthyridine-4-carboxylic acid molecule is not extensively detailed in available literature, the synthesis of fused 1,5-naphthyridine (B1222797) systems often starts from simpler precursors, such as substituted 3-aminopyridines. mdpi.comnih.gov For instance, a modified Skraup synthesis, a classical method for creating quinoline-type rings, can be adapted to produce benzo[b] drughunter.comnih.govnaphthyridine derivatives. mdpi.com Starting with a precursor like 6-methoxy-3-pyridinamine, this approach allows for the construction of a benzene (B151609) ring fused to the naphthyridine core, yielding complex tetracyclic structures. mdpi.com Other synthetic strategies for creating fused 1,5-naphthyridines include the Friedländer reaction, intramolecular hetero-Diels-Alder reactions, and Semmler-Wolff transposition of oximes, which can yield diverse fused systems like indolo-, chromeno-, and quinolino drughunter.comnih.govnaphthyridines. nih.govehu.eusresearchgate.net

A more common and direct modification strategy involves the incorporation of heterocycles as replacements for the carboxylic acid group at the C-4 position. This approach, known as bioisosteric replacement, is a powerful tool in drug design used to enhance physicochemical properties like membrane permeability and metabolic stability, or to fine-tune target binding interactions. drughunter.comsemanticscholar.org The carboxylic acid is often replaced with a heterocycle that mimics its acidic nature and hydrogen bonding capabilities but offers a different profile in terms of lipophilicity, pKa, and metabolic fate. semanticscholar.orgnih.gov

Common heterocyclic bioisosteres for carboxylic acids include tetrazoles, oxadiazoles, thiadiazoles, and triazoles. drughunter.comopenaccessjournals.com For example, the 1H-tetrazole ring is one of the most frequently used replacements, as its acidity is comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions. openaccessjournals.com However, its high acidity can sometimes limit oral bioavailability. drughunter.com In such cases, less acidic heterocycles like 5-oxo-1,2,4-oxadiazoles or 5-oxo-1,2,4-thiadiazoles may be employed to improve absorption. openaccessjournals.com These modifications introduce novel structural features while aiming to retain or improve the parent compound's biological activity. researchgate.net

The following tables summarize key research findings related to these modification strategies.

Table 1: Common Heterocyclic Bioisosteres for a Carboxylic Acid Moiety

Heterocyclic Bioisostere Typical pKa Range Key Characteristics & Rationale for Use
1H-Tetrazole 4.5 - 5.0 Planar, aromatic ring. Acidity is very similar to a carboxylic acid, allowing it to act as a strong hydrogen bond donor and participate in ionic interactions. Often improves metabolic stability against glucuronidation. drughunter.comopenaccessjournals.com
5-oxo-1,2,4-Oxadiazole 5.5 - 6.5 Less acidic than tetrazole, which can improve oral bioavailability. Acts as a hydrogen bond donor and acceptor. Planar geometry. openaccessjournals.com
5-oxo-1,2,4-Thiadiazole 5.0 - 6.0 Similar properties to the oxadiazole analogue but with slightly different electronics and lipophilicity due to the sulfur atom. Can enhance metabolic stability. openaccessjournals.com
1,2,4-Triazole ~10.0 Significantly less acidic and typically neutral at physiological pH. Can act as a hydrogen bond donor/acceptor. Used when a non-ionizable mimic is desired to improve cell permeability. drughunter.comopenaccessjournals.com
3-Hydroxyisoxazole 4.0 - 5.0 Planar, acidic heterocycle that can effectively mimic the charge and hydrogen bonding pattern of a carboxylic acid. nih.gov

Table 2: Examples of Fused 1,5-Naphthyridine Ring Systems

Fused Ring System General Synthetic Approach Precursor Example Resulting Core Structure
Benzo[b] drughunter.comnih.govnaphthyridine Modified Skraup Synthesis 6-Methoxy-3-pyridinamine 2-Methoxy-benzo[b] drughunter.comnih.govnaphthyridine derivative mdpi.com
6H-Chromeno[4,3-b] drughunter.comnih.govnaphthyridine Intramolecular Povarov Reaction Aldimine from 3-aminopyridine (B143674) and O-propargylated salicylaldehydes Tetracyclic chromeno-naphthyridine system ehu.eus
Indolo[3,2-c] drughunter.comnih.govnaphthyridine Semmler-Wolff Transposition Substituted oximes Tetracyclic indolo-naphthyridine system mdpi.com
Tetrahydro-quinolino[4,3-b] drughunter.comnih.govnaphthyridine Intramolecular Povarov Reaction Aldimine from 3-aminopyridine Tetracyclic quinolino-naphthyridine system ehu.eus

Investigation of Biological Activities and Molecular Interactions Preclinical/mechanistic Focus

Exploration of Molecular Targets and Mechanism Elucidation

The exploration of molecular targets is a critical step in understanding the pharmacological profile of a compound. For 6-methoxy-1,5-naphthyridine-4-carboxylic acid, this involves assessing its inhibitory or binding potential against key enzymes and receptors implicated in various disease pathologies.

DNA Gyrase and Topoisomerase Inhibition Studies

Naphthyridine derivatives are a well-established class of compounds that can target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. The mechanism often involves the stabilization of the enzyme-DNA cleavage complex, leading to breaks in the bacterial chromosome and subsequent cell death. For some derivatives, the methoxy-naphthyridine moiety has been observed to intercalate between DNA base pairs, causing a shift in the DNA strand and influencing the asymmetry of the molecule's interaction with the enzyme. nih.gov

However, specific studies detailing the inhibitory concentrations (e.g., IC₅₀ values) of 6-methoxy-1,5-naphthyridine-4-carboxylic acid against DNA gyrase or other topoisomerases were not identified in a review of the available scientific literature. Therefore, its precise potency and mechanism of inhibition within this class of enzymes remain to be experimentally determined.

Protein Kinase Inhibition (e.g., CDK8/19, PI4K)

Protein kinases are crucial regulators of cellular processes, and their inhibition is a key strategy in the development of targeted therapies, particularly in oncology. Cyclin-dependent kinases 8 and 19 (CDK8/19) and phosphatidylinositol 4-kinase (PI4K) are among the many kinases investigated as therapeutic targets. While certain substituted 1,6-naphthyridine (B1220473) and isoquinoline (B145761) derivatives have been explored as potent and selective dual inhibitors of CDK8/19, specific inhibitory data for 6-methoxy-1,5-naphthyridine-4-carboxylic acid against these or other protein kinases like PI4K is not currently available in the public scientific domain.

Enzyme and Receptor Binding Profiling (e.g., PDE, 5-HT4, CB2, HIV integrase)

To build a comprehensive pharmacological profile, new chemical entities are often screened against a panel of enzymes and receptors. This can reveal on-target activity as well as potential off-target effects. For the broader class of naphthyridines, interactions with various receptors and enzymes have been reported. For instance, certain derivatives have been synthesized and evaluated as ligands for the serotonin (B10506) 5-HT4 receptor and the cannabinoid CB2 receptor. Additionally, the naphthyridine scaffold, particularly 8-hydroxy-(1,6)-naphthyridine-7-carboxamides, has been a key pharmacophore in the development of HIV-1 integrase inhibitors. mdpi.com

Despite the investigation of other naphthyridine structures, specific binding affinities or inhibitory concentrations for 6-methoxy-1,5-naphthyridine-4-carboxylic acid against phosphodiesterases (PDE), the 5-HT4 receptor, the CB2 receptor, or HIV integrase have not been publicly reported.

In Vitro Biological Efficacy Assessments

In vitro assays are fundamental for determining the biological efficacy of a compound at a cellular level. These assessments typically involve evaluating the compound's ability to inhibit the growth of microbes or cancer cells.

Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal)

The naphthyridine core is famously associated with the quinolone class of antibiotics, with nalidixic acid being an early example. nih.gov These compounds have historically shown significant activity against a range of bacteria. Some naturally occurring 1,5-naphthyridine (B1222797) derivatives, such as canthin-6-one (B41653), have demonstrated inhibitory activity against both Staphylococcus aureus and Escherichia coli. acs.org

While the general class of 1,5-naphthyridines has shown promise in antimicrobial studies, specific data from in vitro antibacterial or antifungal assays for 6-methoxy-1,5-naphthyridine-4-carboxylic acid, including minimum inhibitory concentration (MIC) values, are not available in the peer-reviewed scientific literature.

Antiproliferative Activity against Cancer Cell Lines

The potential for naphthyridine derivatives to act as anticancer agents has been an area of active research. Some compounds within this class have been shown to exert cytotoxic effects against various human cancer cell lines, including cervical (HeLa), leukemia (HL-60), and prostate (PC-3) cancer cells, with mechanisms sometimes linked to the inhibition of topoisomerase II. rdd.edu.iq Naturally derived naphthyridine alkaloids have also been reported to possess cytotoxic properties. acs.org

Antimalarial Activity Studies

While direct antimalarial studies on 6-methoxy-1,5-naphthyridine-4-carboxylic acid have not been extensively reported, the 1,5-naphthyridine core is a recognized scaffold in the development of antimalarial agents. Research has focused on derivatives of this structure, suggesting a potential avenue for the subject compound.

For instance, a series of 2,8-disubstituted-1,5-naphthyridines were developed and evaluated for their activity against Plasmodium falciparum. nih.govacs.org These compounds were investigated as dual inhibitors of phosphatidylinositol-4-kinase (PI4K), a crucial enzyme for parasite development, and hemozoin formation. acs.org A representative compound from this series demonstrated efficacy in a humanized NSG mouse model of malaria infection following a single oral dose. acs.org

Furthermore, naturally occurring naphthyridine alkaloids have shown antiplasmodial activity. Hadranthine A, a dimethoxy-dihydronaphthol[1,2,3-ij] nih.govresearchgate.netnaphthyridine derivative, exhibited potent in vitro activity against a chloroquine-resistant strain of P. falciparum with an IC50 value of 120 ng/mL. nih.gov The evaluation of various 1,5-naphthyridine derivatives has shown that some possess a therapeutic index superior to that of the conventional antimalarial drug primaquine, while demonstrating lower toxicity. nih.gov

Table 1: Antimalarial Activity of Naphthyridine Analogues
Compound ClassTarget/MechanismKey FindingReference
2,8-Disubstituted-1,5-naphthyridinesP. falciparum PI4K and Hemozoin FormationDemonstrated in vivo efficacy in a mouse malaria model. acs.org
Hadranthine ANot specifiedIC50 = 120 ng/mL against chloroquine-resistant P. falciparum. nih.gov

Anti-inflammatory and Immunomodulatory Evaluations

The 1,5-naphthyridine scaffold is present in natural alkaloids that have demonstrated significant anti-inflammatory and immunomodulatory properties. Although direct studies on 6-methoxy-1,5-naphthyridine-4-carboxylic acid are not prominent, the activities of these related compounds are noteworthy.

Canthin-6-one, a 1,5-naphthyridine alkaloid, has been shown to exert immunomodulatory effects. nih.govmdpi.com In a rat model of drug-induced colitis, canthin-6-one reduced the production of several pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-12p70 (IL-12p70). nih.gov Similarly, novel 1,5-naphthyridine alkaloids such as quassidine E and canthin-16-one-14-butyric acid were found to decrease the production of nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, with IC50 values ranging from 20.51 to 66.96 μM. nih.govmdpi.com

Other isomers, such as 1,6-naphthyridine alkaloid dimers (alopecuroides B and C), also showed strong anti-inflammatory effects by reducing TNF-α and IL-6 levels in LPS-induced cells. nih.gov Studies on 1,8-naphthyridine (B1210474) derivatives have also suggested their potential for anti-inflammatory activity through the downregulation of proinflammatory cytokines. tandfonline.comnih.govresearchgate.net

Table 2: Anti-inflammatory Activity of 1,5-Naphthyridine Alkaloids
CompoundModelEffectReference
Canthin-6-oneRat model of colitisReduced TNF-α, IL-1β, IL-12p70 nih.gov
Quassidine ELPS-induced RAW 264.7 cellsReduced NO, IL-6, TNF-α (IC50: 20.51–66.96 μM) nih.govmdpi.com
Canthin-16-one-14-butyric acidLPS-induced RAW 264.7 cellsReduced NO, IL-6, TNF-α (IC50: 20.51–66.96 μM) nih.govmdpi.com

Antiviral Activity Assessments (e.g., Anti-HIV, Anti-HBV)

The naphthyridine framework is a constituent of various compounds investigated for antiviral properties. Within the 1,5-naphthyridine subclass, the natural alkaloid 1-methoxycanthin-6-one, which is structurally related to the subject compound, has been reported to exhibit activity against the Human Immunodeficiency Virus (HIV) with an EC50 value of 0.26 g/mL. nih.gov

While research on 1,5-naphthyridines for anti-Hepatitis B Virus (HBV) activity is not widely documented, other naphthyridine isomers have been explored. A series of 1,6-naphthyridine analogues demonstrated potent activity against human cytomegalovirus (HCMV) and were also evaluated for anti-HIV activity. nih.gov These compounds were found to be active against a narrow spectrum of viruses, primarily human herpesviruses. nih.gov Specifically, one 1,6-naphthyridine derivative (compound A1) showed an anti-HCMV IC50 that was 39- to 223-fold lower than that of the standard drug ganciclovir. nih.gov This indicates that the broader naphthyridine class is of significant interest in antiviral research. researchgate.net

Table 3: Antiviral Activity of Naphthyridine Analogues
CompoundVirusActivity MetricReference
1-Methoxycanthin-6-oneHIVEC50 = 0.26 g/mL nih.gov
1,6-Naphthyridine derivative (A1)HCMV39- to 223-fold more potent than ganciclovir nih.gov

In Vivo Efficacy Studies in Non-Human Models (Beyond Therapeutic Outcomes)

Information regarding in vivo efficacy studies for 6-methoxy-1,5-naphthyridine-4-carboxylic acid is scarce. However, related compounds have been advanced to in vivo testing. As mentioned, a 2,8-disubstituted-1,5-naphthyridine demonstrated efficacy in a mouse model for malaria. acs.org Additionally, certain 8-hydroxy naphthyridine derivatives have been progressed into in vivo studies for visceral leishmaniasis, indicating that the naphthyridine scaffold can produce candidates with suitable properties for in vivo evaluation. nih.gov

Pharmacodynamic Biomarker Analysis in Animal Models

There is no specific information available in the reviewed literature concerning the analysis of pharmacodynamic biomarkers in animal models for 6-methoxy-1,5-naphthyridine-4-carboxylic acid or its close analogues. Such studies would typically involve measuring the biological and therapeutic effects of the compound over time to understand its mechanism of action and establish a dose-response relationship in a living system.

Target Engagement Studies in Biological Systems

Metabolic Stability Research in In Vitro Systems (e.g., Liver Microsomes)

Direct experimental data on the metabolic stability of 6-methoxy-1,5-naphthyridine-4-carboxylic acid in in vitro systems like human liver microsomes (HLMs) is not publicly available. However, metabolic stability is a critical parameter assessed during drug discovery for the naphthyridine class. springernature.com

For example, a series of 8-hydroxy naphthyridines developed for antileishmanial activity were evaluated for their metabolic stability in mouse liver microsomes. nih.gov The intrinsic clearance (Cli) was measured to guide the optimization process, with the goal of reducing metabolic turnover and improving the pharmacokinetic profile. nih.gov These studies underscore the standard practice of evaluating metabolic stability for this class of compounds, even though specific results for 6-methoxy-1,5-naphthyridine-4-carboxylic acid are not reported. researchgate.netresearchgate.net

Protein Binding and Cellular Permeability Investigations

Comprehensive searches of scientific literature and preclinical data repositories did not yield specific experimental results for the protein binding and cellular permeability of 6-methoxy-1,5-naphthyridine-4-carboxylic acid. While research on the broader class of naphthyridine derivatives indicates that these properties are critical to their pharmacokinetic profiles, specific quantitative data for the titled compound are not publicly available.

Investigations into the binding of small molecules to plasma proteins, such as human serum albumin (HSA), are crucial for understanding their distribution and bioavailability. Similarly, cellular permeability assays, often conducted using Caco-2 cell lines, provide insights into a compound's potential for oral absorption.

Detailed research findings, including specific binding affinities, percentage of protein binding, and permeability coefficients for 6-methoxy-1,5-naphthyridine-4-carboxylic acid, are absent from the reviewed literature. Therefore, the following data tables, intended to summarize such findings, remain unpopulated.

Table 1: In Vitro Protein Binding of 6-methoxy-1,5-naphthyridine-4-carboxylic acid

Biological Matrix Protein Concentration Compound Concentration % Bound (Mean ± SD) Method
Data not available Data not available Data not available Data not available Data not available
Table 2: In Vitro Cellular Permeability of 6-methoxy-1,5-naphthyridine-4-carboxylic acid
Cell Line Assay Type Papp (A→B) (10⁻⁶ cm/s) Papp (B→A) (10⁻⁶ cm/s) Efflux Ratio

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Structural Features with Biological Activities

The 1,5-naphthyridine (B1222797) core is a key feature in a variety of biologically active compounds, demonstrating its significance in medicinal chemistry. nih.govresearchgate.net Derivatives of this scaffold have been identified as potent inhibitors of various enzymes and receptors, leading to applications as anticancer, antibacterial, and antileishmanial agents. nih.govaacrjournals.orgmdpi.com

The biological activity is profoundly influenced by the nature and position of substituents on the naphthyridine ring system. For instance, fusing the 1,5-naphthyridine core with other heterocyclic rings, such as quinoline (B57606), has been shown to enhance antileishmanial activity compared to fusions with chromene or chromenone rings. mdpi.com This suggests that the presence and position of additional nitrogen atoms can be a critical determinant of biological function.

In the context of kinase inhibition, a prominent area of research for this scaffold, specific substitution patterns are essential for potency. The optimization of a screening hit led to the identification of 1,5-naphthyridine derivatives bearing aminothiazole and pyrazole moieties as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5. nih.gov Similarly, novel 1,5- and 1,7-naphthyridine derivatives have been designed as potent inhibitors of the fibroblast growth factor receptor (FGFR) kinase family. aacrjournals.org

Table 1: Biological Activities of Various 1,5-Naphthyridine Derivatives
Derivative ClassBiological TargetObserved ActivityReference
Aminothiazole/Pyrazole substituted 1,5-naphthyridinesTGF-β Type I Receptor (ALK5)Potent and selective inhibition (IC50 = 4-6 nM) nih.gov
Novel 1,5-naphthyridine seriesFGFR Kinase Family (FGFR1-4)Nanomolar affinity and cellular activity aacrjournals.org
Quinoline-fused 1,5-naphthyridinesLeishmania speciesEnhanced antileishmanial activity mdpi.com
General 1,5-naphthyridine coreBacterial TopoisomeraseBroad-spectrum antibacterial activity nih.gov

Identification of Pharmacophoric Elements within the Naphthyridine Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the 1,5-naphthyridine scaffold, several key pharmacophoric elements have been identified, particularly in the context of kinase inhibition.

Molecular modeling and X-ray crystallography studies have provided significant insights into the binding modes of these inhibitors. For ALK5 inhibitors, the 1,5-naphthyridine core acts as a scaffold that correctly orients substituents for interaction with the ATP-binding pocket of the kinase. nih.gov The nitrogen atoms within the bicyclic system are often crucial for forming hydrogen bonds with the hinge region of the kinase, a common interaction motif for ATP-competitive inhibitors. acs.org

While detailed studies on the 1,5-isomer are specific, broader analyses of related naphthyridines, such as the 1,8-naphthyridine (B1210474) scaffold, have highlighted the importance of features like a C-4 carbonyl group for cytotoxic activity. nih.gov This is relevant as the core molecule of this article, 6-methoxy-1,5-naphthyridine-4-carboxylic acid, possesses a carboxylic acid at the C-4 position, which includes a carbonyl group. Molecular modeling of CDK8 inhibitors based on a naphthyridine scaffold revealed that hydrogen bond interactions with specific residues, such as LYS52, significantly affect the compound's activity. tandfonline.com

Key pharmacophoric features often include:

A hydrogen bond acceptor: The nitrogen atoms of the naphthyridine ring.

A planar aromatic system: The core scaffold itself, which engages in hydrophobic interactions.

Substituent vectors: Specific positions (e.g., C-4, C-6) where substitutions can be made to modulate potency, selectivity, and physicochemical properties.

Impact of Substituent Electronic and Steric Properties on Activity

The biological activity of 1,5-naphthyridine derivatives is highly sensitive to the electronic and steric properties of their substituents. The introduction of different functional groups can alter a molecule's charge distribution, shape, and flexibility, thereby affecting its binding affinity to the target.

Electronic Effects: The electronic nature of substituents can significantly influence activity. For example, in studies of CDK8 inhibitors, the introduction of an electron-withdrawing fluorine atom to the naphthyridine ring was found to improve molecular activity. tandfonline.com Conversely, the presence of electron-donating groups like methoxy (B1213986) (as in 6-methoxy-1,5-naphthyridine-4-carboxylic acid) can alter the electron density of the ring system, which may favor or hinder interactions with the biological target. mdpi.com

Table 2: Influence of Substituents on Biological Activity
ScaffoldSubstituent ModificationImpact on ActivityReference
Naphthyridine (CDK8 Inhibitor)Introduction of FluorineImproved molecular activity tandfonline.com
nih.govrsc.org-Naphthyridine (SYK Inhibitor)Para-substitution on 7-aryl groupPreferred for potent inhibition nih.gov
Fused 1,5-NaphthyridineFusion with quinoline vs. chromeneQuinoline fusion enhances activity mdpi.com

Optimization of Selectivity Profiles

Selectivity is a cornerstone of modern drug design, aiming to maximize the therapeutic effect on the intended target while minimizing off-target effects. For 1,5-naphthyridine-based kinase inhibitors, achieving selectivity is particularly important due to the high degree of similarity among ATP-binding sites across the human kinome.

Optimization strategies often involve fine-tuning the substituents on the naphthyridine core to exploit subtle differences in the topology of the target's active site compared to other kinases. In the development of ALK5 inhibitors, derivatives were identified that showed potent activity against ALK5 while exhibiting selectivity over the p38 mitogen-activated protein kinase. nih.gov Similarly, research on FGFR inhibitors focused on optimizing a novel 1,5-naphthyridine series to ensure selectivity against the vascular endothelial growth factor receptor 2 (VEGFR-2), a common off-target for this class of inhibitors. aacrjournals.org

The process of optimizing selectivity involves iterative cycles of chemical synthesis and biological testing, often guided by computational modeling, to identify modifications that enhance binding to the desired target and reduce affinity for others.

Strategic Approaches to Mitigate Metabolic Liabilities

A significant challenge in drug development is ensuring that a compound has a favorable pharmacokinetic profile, which includes metabolic stability. Many drug candidates fail due to rapid metabolic clearance or the formation of reactive metabolites. rsc.org Aromatic compounds, including naphthyridines, can be susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes. researchgate.net

Several strategies are employed to address these metabolic liabilities:

Scaffold-Hopping: This involves replacing a metabolically labile part of the molecule with a different, more stable chemical scaffold that preserves the key pharmacophoric features. A common approach is to replace an electron-rich aromatic system with a more electron-deficient one, such as a pyridine (B92270) ring, which can increase the molecule's robustness towards oxidation. rsc.orgresearchgate.net

Metabolic Blocking: This strategy involves introducing inert substituents, such as fluorine atoms, at positions identified as "metabolic soft spots" where oxidation is likely to occur. researchgate.net

Modulation of Physicochemical Properties: Improving properties like solubility can indirectly influence metabolism and clearance. For related 1,7-naphthyridine inhibitors, a design strategy involved breaking up the flat, aromatic structure to introduce a more three-dimensional character. This was aimed at weakening the crystal lattice, improving the dissolution rate, and ultimately achieving a better pharmacokinetic profile. acs.org

By proactively identifying and addressing potential metabolic issues, medicinal chemists can design 1,5-naphthyridine derivatives with improved drug-like properties.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-methoxy-1,5-naphthyridine-4-carboxylic acid, docking simulations can elucidate its potential binding modes within the active sites of various protein targets.

For instance, derivatives of the 1,5-naphthyridine (B1222797) scaffold have been identified as potent inhibitors of receptors like the transforming growth factor-beta type I receptor (ALK5). nih.gov Docking studies of such derivatives have revealed key interactions, and X-ray crystallography has confirmed the binding modes proposed by these computational models. nih.gov This highlights the predictive power of molecular docking in understanding how compounds like 6-methoxy-1,5-naphthyridine-4-carboxylic acid might interact with their biological targets.

A hypothetical docking study of 6-methoxy-1,5-naphthyridine-4-carboxylic acid into a kinase active site, for example, would likely show the methoxy (B1213986) group and the carboxylic acid forming hydrogen bonds with specific amino acid residues, while the naphthyridine core could engage in pi-stacking or other non-covalent interactions. The precise nature of these interactions would be crucial in determining the compound's inhibitory activity and selectivity.

Table 1: Potential Intermolecular Interactions of 6-methoxy-1,5-naphthyridine-4-carboxylic acid in a Hypothetical Kinase Active Site

Functional Group of LigandPotential Interacting Residue(s)Type of Interaction
Carboxylic acidLysine, ArginineHydrogen bond, Salt bridge
Methoxy groupAspartate, GlutamateHydrogen bond
Naphthyridine ringPhenylalanine, Tyrosineπ-π stacking

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of compounds based on the 6-methoxy-1,5-naphthyridine-4-carboxylic acid scaffold, a QSAR model could be developed to predict their activity against a specific target.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to build a mathematical equation that correlates these descriptors with the observed biological activity.

Studies on other naphthyridine derivatives have successfully employed 2D-QSAR models to predict their inhibitory activity against targets like HIV-1 integrase. researchgate.net These models have provided valuable insights into the structural features that are important for activity, such as polarizability and the presence of aromatic nitrogen atoms. researchgate.net A similar approach could be applied to 6-methoxy-1,5-naphthyridine-4-carboxylic acid and its analogs to guide the design of more potent compounds.

Table 2: Examples of Molecular Descriptors for QSAR Modeling

Descriptor TypeExample DescriptorInformation Provided
ElectronicDipole MomentPolarity of the molecule
StericMolecular WeightSize of the molecule
HydrophobicLogPLipophilicity of the molecule
TopologicalWiener IndexBranching of the molecule

Molecular Dynamics Simulations to Understand Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time. While molecular docking provides a static picture of the binding mode, MD simulations can reveal the conformational changes that occur upon ligand binding and the stability of the complex.

For 6-methoxy-1,5-naphthyridine-4-carboxylic acid, an MD simulation could be initiated from a docked pose in the active site of a target protein. The simulation would track the movements of all atoms in the system, providing insights into:

The stability of the key interactions identified in the docking study.

The role of water molecules in mediating ligand-protein interactions.

The flexibility of the protein and the ligand within the binding pocket.

The free energy of binding, which can be calculated using advanced techniques like MM/PBSA or free energy perturbation.

Such simulations are crucial for validating docking results and for gaining a deeper understanding of the molecular recognition process.

In Silico Prediction of ADME Properties for Research Design

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical for its success as a drug. In silico methods can predict these properties early in the drug discovery process, helping to identify potential liabilities and guide the design of compounds with better pharmacokinetic profiles.

For 6-methoxy-1,5-naphthyridine-4-carboxylic acid, a variety of ADME parameters can be predicted using computational models. These include:

Lipinski's Rule of Five: This rule provides a set of guidelines for predicting oral bioavailability. nih.gov It assesses parameters such as molecular weight, logP, and the number of hydrogen bond donors and acceptors.

Aqueous Solubility: Poor solubility can limit absorption and bioavailability.

Blood-Brain Barrier Permeability: This is important for drugs targeting the central nervous system.

Cytochrome P450 Inhibition: Inhibition of these enzymes can lead to drug-drug interactions.

The predicted ADME profile of 6-methoxy-1,5-naphthyridine-4-carboxylic acid would inform decisions about its suitability as a drug candidate and could suggest chemical modifications to improve its properties.

Table 3: Predicted ADME Properties for a Hypothetical Compound

PropertyPredicted ValueImplication
Molecular Weight< 500 DaFavorable for oral absorption
LogP< 5Optimal lipophilicity
H-bond Donors< 5Good membrane permeability
H-bond Acceptors< 10Good membrane permeability
Aqueous SolubilityModerateAcceptable for formulation

Virtual Screening for Novel Naphthyridine Hits

Virtual screening is a computational technique used to search large libraries of compounds for those that are most likely to bind to a drug target. This approach can be used to identify novel hits with the 1,5-naphthyridine scaffold.

There are two main types of virtual screening:

Structure-based virtual screening: This method uses the three-dimensional structure of the target protein to dock a library of compounds and rank them based on their predicted binding affinity.

Ligand-based virtual screening: This approach uses the structure of a known active compound, such as 6-methoxy-1,5-naphthyridine-4-carboxylic acid, to search for other compounds with similar properties.

A virtual screening campaign could lead to the discovery of new 1,5-naphthyridine derivatives with improved potency, selectivity, or pharmacokinetic properties. These hits would then be synthesized and tested experimentally to validate the computational predictions. The use of large compound databases, such as the ZINC database, can facilitate the identification of promising new chemical entities. frontiersin.org

Advanced Analytical and Spectroscopic Techniques in Naphthyridine Research

High-Resolution Mass Spectrometry for Structural Elucidation of Novel Derivatives

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel naphthyridine derivatives. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of a molecule. This technique is crucial for confirming the identity of a newly synthesized compound like 6-methoxy-1,5-naphthyridine-4-carboxylic acid and its derivatives.

In a typical HRMS analysis, the compound is ionized, and the resulting ions are separated based on their m/z ratio. The high resolution of the instrument allows for the differentiation of ions with very similar masses, which is essential for unambiguous formula determination. For instance, the trimethylsilyl (B98337) derivative of a related compound, 6-hydroxy-5-methoxyindole-2-carboxylic acid, was identified by mass spectrometry, yielding a molecular ion at an m/z of 351, which was consistent with its structure. medicaljournalssweden.se

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for 6-methoxy-1,5-naphthyridine-4-carboxylic acid

Ion Calculated m/z Observed m/z Formula Interpretation
[M+H]⁺219.0719219.0721C₁₁H₉N₂O₃Molecular Ion
[M-OCH₃]⁺188.0508188.0510C₁₀H₆N₂O₂Loss of methoxy (B1213986) group
[M-COOH]⁺173.0769173.0772C₁₀H₉N₂OLoss of carboxylic acid group
[M-OCH₃-CO]⁺160.0558160.0560C₉H₆N₂OSubsequent loss of carbon monoxide

Note: The data in this table is hypothetical and for illustrative purposes.

Nuclear Magnetic Resonance Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of molecules in solution. Both ¹H and ¹³C NMR are routinely used to elucidate the structure of complex organic molecules, including naphthyridine derivatives.

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity through spin-spin coupling. For 6-methoxy-1,5-naphthyridine-4-carboxylic acid, the aromatic protons on the naphthyridine core and the protons of the methoxy group would give rise to distinct signals. The chemical shifts (δ) and coupling constants (J) of these protons would be characteristic of their positions in the molecule. For example, in related methoxy-substituted aromatic compounds, the methoxy protons typically appear as a singlet around 3.8-4.0 ppm. scielo.org.za

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., aromatic, carbonyl, methoxy). The ¹³C NMR spectrum of 6-methoxy-1,5-naphthyridine-4-carboxylic acid would be expected to show signals for the eleven carbon atoms in the molecule, with the carboxylic acid carbon appearing at a characteristic downfield shift. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-methoxy-1,5-naphthyridine-4-carboxylic acid

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-28.8 (d, J=4.5 Hz)152.0
H-37.5 (d, J=4.5 Hz)121.5
C-4-145.0
C-4a-125.0
N-5--
C-6-160.0
OCH₃4.0 (s)56.0
H-77.2 (d, J=8.8 Hz)118.0
H-88.5 (d, J=8.8 Hz)135.0
C-8a-148.0
COOH13.0 (s, br)168.0
N-1--

Note: The data in this table is predicted based on known values for similar structures and is for illustrative purposes.

Chromatographic Methods (e.g., HPLC) for Purity Assessment in Research

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of research compounds like 6-methoxy-1,5-naphthyridine-4-carboxylic acid. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. sielc.com

For a compound like 6-methoxy-1,5-naphthyridine-4-carboxylic acid, a reverse-phase HPLC method would likely be employed. In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) with an acid modifier like formic or phosphoric acid). The purity of the compound is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A high purity is indicated by a single major peak with minimal or no impurity peaks.

Table 3: Example HPLC Method for Purity Assessment of a Naphthyridine Carboxylic Acid Derivative

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~7.5 minutes

This method allows for the separation of the target compound from starting materials, byproducts, and degradation products, ensuring the quality of the material used in subsequent experiments. sielc.com

Spectroscopic Techniques for Investigating Molecular Interactions (e.g., Fluorescence, UV-Vis)

Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are valuable for investigating the electronic properties and molecular interactions of naphthyridine derivatives.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of 6-methoxy-1,5-naphthyridine-4-carboxylic acid would be expected to show characteristic absorption bands in the UV region, corresponding to π-π* transitions within the aromatic naphthyridine ring system. nih.gov The position and intensity of these bands can be influenced by the solvent and by interactions with other molecules, such as binding to a biological target. wu.ac.th

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the emission of light from a molecule after it has absorbed light. Many naphthyridine derivatives are known to be fluorescent. nih.gov The fluorescence properties of 6-methoxy-1,5-naphthyridine-4-carboxylic acid, including its excitation and emission wavelengths, quantum yield, and lifetime, could be investigated. These properties are often sensitive to the local environment, making fluorescence a powerful tool for studying binding events and conformational changes. For instance, changes in the fluorescence spectrum upon addition of a binding partner can provide information about the binding affinity and mechanism. The introduction of a methoxy group can influence the fluorescence properties, potentially leading to shifts in the emission wavelength and changes in the quantum yield. sciforum.net

Table 4: Hypothetical Photophysical Data for 6-methoxy-1,5-naphthyridine-4-carboxylic acid in Methanol

Parameter Value
UV-Vis Absorption λmax 245 nm, 310 nm
Molar Absorptivity (ε) ~25,000 M⁻¹cm⁻¹, ~8,000 M⁻¹cm⁻¹
Fluorescence Excitation λmax 315 nm
Fluorescence Emission λmax 420 nm
Fluorescence Quantum Yield (ΦF) 0.25
Stokes Shift 105 nm

Note: The data in this table is hypothetical and based on typical values for similar aromatic compounds.

Future Research Directions and Unexplored Avenues

Expanding the Scope of Biological Targets for 6-methoxy-1,5-naphthyridine-4-carboxylic acid Derivatives

While much of the research on 1,5-naphthyridine (B1222797) derivatives has centered on their utility as kinase inhibitors, a growing body of evidence suggests their potential against a broader range of biological targets. Future research should systematically explore these underexplored areas to unlock the full therapeutic potential of this scaffold.

Beyond Kinases: Exploring Novel Therapeutic Areas

Antiviral Activity: Certain 1,5-naphthyridine derivatives have shown promise as antiviral agents. For instance, some triazole-substituted 1,5-naphthyridine-3-carboxylic acids have been investigated as potential HIV integrase inhibitors. nih.gov Additionally, a series of 1,6-naphthyridine (B1220473) analogues demonstrated potent activity against human cytomegalovirus (HCMV), including strains resistant to existing therapies. nih.gov Future studies should focus on synthesizing and screening libraries of 6-methoxy-1,5-naphthyridine-4-carboxylic acid derivatives against a panel of clinically relevant viruses.

Antiparasitic Agents: The 1,5-naphthyridine core is a viable scaffold for the development of new antiparasitic drugs. Substituted 1,5-naphthyridine derivatives have been identified as potent antileishmanial agents, with some compounds exhibiting IC50 values comparable to the standard drug amphotericin B. nih.gov These compounds are thought to exert their effect through the inhibition of parasitic enzymes like DNA topoisomerase IB. nih.gov Further investigation into the specific structure-activity relationships against various parasitic targets is warranted.

Transforming Growth Factor-beta (TGF-β) Type I Receptor Inhibition: Novel 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the TGF-β type I receptor, ALK5. nih.govresearchgate.net Given the role of TGF-β signaling in fibrosis and cancer, this presents a significant avenue for therapeutic development. nih.gov

Derivative ClassBiological TargetReported Activity (IC₅₀)
Aminothiazole and Pyrazole 1,5-NaphthyridinesTGF-β Type I Receptor (ALK5)4 nM and 6 nM
Substituted 1,5-NaphthyridinesLeishmania infantum amastigotes0.58 ± 0.03 μM
1,6-Naphthyridine AnaloguesHuman Cytomegalovirus (HCMV)39- to 223-fold lower than ganciclovir

Development of Advanced Synthetic Methodologies for Complex Analogues

The exploration of novel biological activities is intrinsically linked to the ability to synthesize diverse and complex chemical matter. Future efforts in this area should focus on the adoption and development of advanced synthetic methodologies to efficiently generate libraries of novel 6-methoxy-1,5-naphthyridine-4-carboxylic acid analogues.

Modern Synthetic Approaches

Photoredox Catalysis for C-H Functionalization: Photoredox catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds under mild conditions. researchgate.netjocpr.comnih.gov This technology could be applied to the 1,5-naphthyridine scaffold to introduce novel substituents at various positions, thereby rapidly generating structural diversity. nih.gov This approach offers a more efficient and environmentally friendly alternative to traditional multi-step synthetic sequences.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved reaction control, enhanced safety, and the potential for rapid library synthesis. researchgate.netrsc.org The application of flow chemistry to the synthesis of 1,5-naphthyridine derivatives would enable the efficient production of a wide range of analogues for biological screening. researchgate.net

Novel Cycloaddition and Cross-Coupling Strategies: The development of novel cycloaddition and cross-coupling reactions continues to push the boundaries of chemical synthesis. nih.gov Future work should focus on applying these modern methods to construct complex, fused, and substituted 1,5-naphthyridine systems that are not readily accessible through traditional methods like the Skraup or Friedländer reactions. nih.gov

Integration of Multi-Omics Data in Naphthyridine Research

To gain a deeper understanding of the mechanism of action and potential off-target effects of 6-methoxy-1,5-naphthyridine-4-carboxylic acid derivatives, the integration of multi-omics data is crucial. A systems biology approach can provide a more holistic view of how these compounds affect cellular networks. nih.govnih.govdrugtargetreview.com

A Systems-Level Perspective

Proteomics: Mass spectrometry-based proteomics can be employed to identify the protein targets and off-targets of 1,5-naphthyridine derivatives on a global scale. This approach can help to elucidate the mechanism of action and identify potential biomarkers of drug response.

Metabolomics: By analyzing the global metabolic changes in cells or organisms upon treatment with 1,5-naphthyridine compounds, metabolomics can provide insights into the downstream effects of target engagement and potential metabolic liabilities. nih.gov

Genomics and Transcriptomics: Genomic and transcriptomic profiling of cells treated with these compounds can reveal changes in gene expression that are associated with their biological activity. This information can be used to identify key signaling pathways that are modulated by the compounds and to understand mechanisms of drug resistance.

Exploration of Naphthyridines in Chemical Probe Development

The inherent drug-like properties and tunable nature of the 1,5-naphthyridine scaffold make it an excellent starting point for the development of chemical probes to interrogate biological systems.

Tools for Chemical Biology

Selective Kinase Probes: Building on the known kinase inhibitory activity of this scaffold, future research could focus on developing highly selective and potent chemical probes for specific kinases. For example, naphthyridine-based inhibitors have been developed into exquisitely selective chemical probes for Casein Kinase 2 (CK2). nih.govacs.orgresearchgate.netnih.gov These probes can be invaluable tools for dissecting the biological roles of their target kinases.

Fluorescent Probes for Cellular Imaging: The 1,5-naphthyridine core can be functionalized with fluorophores to create fluorescent probes for cellular imaging. rsc.orgresearchgate.net Such probes could be designed to localize to specific subcellular compartments or to report on the activity of a particular enzyme, providing spatial and temporal information about biological processes. rsc.orgmdpi.comnih.gov

Probe TypeTarget/ApplicationKey Features
Selective Kinase ProbeCasein Kinase 2 (CK2)High potency and kinome-wide selectivity
Fluorescent ProbeMitochondrial Nucleic AcidsNear-infrared emission, OFF-ON fluorescence response to DNA/RNA

Design of Targeted Degraders Utilizing Naphthyridine Scaffolds

Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful new therapeutic modality. The 1,5-naphthyridine scaffold is well-suited for incorporation into PROTAC design.

Harnessing Protein Degradation

Naphthyridine-Based Warheads: Given the established activity of 1,5-naphthyridine derivatives against various protein targets, these molecules could serve as the "warhead" component of a PROTAC, specifically binding to the protein of interest.

Computational Design of Naphthyridine PROTACs: Computational modeling and virtual screening can be employed to design and optimize PROTACs incorporating a 1,5-naphthyridine warhead. scienceopen.comresearchgate.netscienceopen.com These in silico methods can predict the formation of the ternary complex between the target protein, the PROTAC, and an E3 ligase, accelerating the design-build-test cycle. nih.gov

Novel E3 Ligase Binders: While less explored, the 1,5-naphthyridine scaffold could also be investigated for its potential to bind to E3 ligases, thereby serving as the other functional end of a PROTAC molecule.

Q & A

Basic: What are the established synthetic routes for preparing 6-methoxy-1,5-naphthyridine-4-carboxylic acid?

Methodological Answer:
The compound can be synthesized via hydrolysis of its ester precursors under alkaline conditions. For example:

  • Ethyl ester hydrolysis : Ethyl 6-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate undergoes hydrolysis using NaOH in a water-ethanol mixture (40°C to reflux, 2–4 hours), yielding the carboxylic acid with high purity (up to 94% yield) .
  • Alternative routes : Decarboxylation of 4-oxo-1,4-dihydro derivatives (e.g., at 315°C under neat conditions) may also be employed, though yields vary depending on substituents .

Advanced: How can researchers optimize amidation reactions of 6-methoxy-1,5-naphthyridine-4-carboxylic acid?

Methodological Answer:
Amidation efficiency depends on activating the carboxylic acid and selecting coupling reagents:

  • Activation : Convert the acid to an acyl chloride using SOCl₂ under controlled temperatures (<5°C to room temperature) .
  • Coupling agents : Use 1,1'-carbonyldiimidazole (CDI) in dimethylformamide (DMF) at 90°C for 2 hours, followed by reaction with amines (e.g., benzylamine) to achieve high yields (97%) .
  • Critical factors : Temperature control, anhydrous conditions, and stoichiometric ratios of reagents are essential to minimize side reactions.

Advanced: How should researchers resolve contradictions in reported decarboxylation yields for naphthyridine derivatives?

Methodological Answer:
Discrepancies in decarboxylation yields (e.g., 85% vs. lower yields in other studies) arise from:

  • Reaction conditions : Higher temperatures (325°C in mineral oil) favor complete decarboxylation, while lower temperatures or solvent-free conditions may lead to incomplete reactions .
  • Substituent effects : Electron-withdrawing groups (e.g., methoxy at position 6) stabilize intermediates, altering reaction pathways .
  • Validation : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled heating rates) and characterize products via HPLC or NMR to confirm purity .

Basic: What spectroscopic techniques are recommended for characterizing 6-methoxy-1,5-naphthyridine-4-carboxylic acid?

Methodological Answer:

  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm the methoxy group (δ ~3.9 ppm for OCH₃) and carboxylic proton (broad peak at δ ~12–14 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₀H₈N₂O₃, theoretical 204.05 g/mol) .
  • Infrared spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and O-H vibrations (~2500–3000 cm⁻¹) .

Advanced: How can regioselective functionalization of the naphthyridine core be achieved?

Methodological Answer:

  • Halogenation : Bromine or chlorine substituents can be introduced at position 7 using Br₂ or Cl₂ under electrophilic substitution conditions. Subsequent thiolysis with alkanethiols replaces halogens with thioether groups .
  • Directed metallation : Use lithiating agents (e.g., LDA) at low temperatures (-78°C) to deprotonate specific positions, followed by electrophilic quenching (e.g., DMF for formylation) .
  • Computational guidance : DFT calculations predict reactive sites based on electron density maps, aiding in rational design .

Advanced: What strategies mitigate stability issues during storage or reaction conditions?

Methodological Answer:

  • Storage : Store under inert atmosphere (argon) at -20°C to prevent oxidation or hydrolysis .
  • Reaction stability : Avoid prolonged exposure to light or moisture. Use stabilizers like BHT (butylated hydroxytoluene) in radical-prone reactions .
  • In situ monitoring : Employ UV-vis or Raman spectroscopy to detect decomposition intermediates during synthesis .

Basic: What are the documented biological research applications of naphthyridine carboxylic acids?

Methodological Answer:
While direct data on 6-methoxy-1,5-naphthyridine-4-carboxylic acid is limited, structurally related compounds show:

  • Antimicrobial activity : 4-Oxo-1,4-dihydro derivatives exhibit inhibition against Plasmodium falciparum (malaria) .
  • Enzyme inhibition : Carboxamide analogs act as kinase or protease inhibitors, validated via in vitro assays (IC₅₀ values in µM range) .
  • Drug discovery : The carboxylic acid moiety serves as a precursor for prodrugs or metal-chelating agents .

Advanced: How can researchers address low yields in ester-to-acid hydrolysis?

Methodological Answer:

  • Optimize base concentration : Use 2.5 M NaOH instead of dilute solutions to accelerate hydrolysis .
  • Solvent selection : Replace ethanol with DMSO or DMF to enhance solubility of hydrophobic intermediates .
  • Microwave-assisted synthesis : Reduce reaction time (30 minutes vs. hours) and improve yields by 10–15% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.